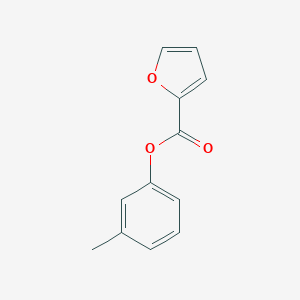

3-methylphenyl 2-furoate

Descripción

3-Methylphenyl 2-furoate is an aromatic ester derived from 2-furoic acid and 3-methylphenol. Its structure consists of a furan ring substituted with a carboxylate ester group at the 2-position and a methyl-substituted phenyl group at the ester oxygen (Fig. 1).

The compound’s applications are inferred from broader research on furoate esters, which are utilized in flavoring agents, fragrance formulations, and as intermediates in organic synthesis. For example, methyl 2-furoate is employed in food flavoring due to its fruity notes , while phenyl-substituted furoates may serve as ligands in coordination chemistry or precursors for bioactive molecules .

Propiedades

Número CAS |

17357-59-4 |

|---|---|

Fórmula molecular |

C12H10O3 |

Peso molecular |

202.21 g/mol |

Nombre IUPAC |

(3-methylphenyl) furan-2-carboxylate |

InChI |

InChI=1S/C12H10O3/c1-9-4-2-5-10(8-9)15-12(13)11-6-3-7-14-11/h2-8H,1H3 |

Clave InChI |

WUQNWQWNFJZXEH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=CO2 |

SMILES canónico |

CC1=CC(=CC=C1)OC(=O)C2=CC=CO2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-furoic acid, 3-methylphenyl ester typically involves the esterification of 2-furoic acid with 3-methylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of 2-furoic acid, 3-methylphenyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Hydrolysis

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, enabling water to attack the carbonyl carbon. The tetrahedral intermediate collapses to release 2-furoic acid and 3-methylphenol.

-

Basic Hydrolysis (Saponification) : Hydroxide ion deprotonates the ester, forming a carboxylate anion and 3-methylphenol.

Transesterification

In methanol or ethanol, 3-methylphenyl 2-furoate undergoes alcohol exchange catalyzed by acids or bases. For example:

This reaction is critical for modifying ester side chains in polymer synthesis.

Electrophilic Aromatic Substitution

The furan ring’s electron-rich nature enables Friedel-Crafts alkylation/acylation at the α-position. For example, reaction with acetyl chloride/AlCl₃ yields 5-acetyl derivatives.

Diels-Alder Reactions

As a dienophile, the furan ring can participate in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), forming bicyclic adducts. This is exploited in synthesizing complex natural product scaffolds .

Catalytic Transformations

Homogeneous palladium catalysts promote oxidative coupling of methyl 2-furoate analogs to form bifuran dicarboxylates . While not directly studied for 3-methylphenyl 2-furoate, similar pathways are plausible:

This reaction proceeds via a bimetallic mechanism involving Pd⁰/PdII intermediates .

Stability and Side Reactions

-

Decarboxylation : At elevated temperatures (>150°C), loss of CO₂ may occur, yielding furan derivatives.

-

Ring-Opening : Strong acids or bases can rupture the furan ring, producing diketones or unsaturated acids .

Research Gaps and Recommendations

-

Kinetic Studies : Quantitative data on reaction rates and activation energies are lacking.

-

Catalytic Asymmetric Reactions : Chiral catalysis for enantioselective transformations remains unexplored.

-

Polymer Applications : Potential as a monomer in biodegradable polyesters warrants investigation.

Experimental validation using techniques like GC-MS and NMR is essential to confirm these proposed pathways .

Aplicaciones Científicas De Investigación

3-methylphenyl 2-furoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant activities.

Mecanismo De Acción

The mechanism of action of 2-furoic acid, 3-methylphenyl ester involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

Key Observations :

- Steric and Electronic Effects : The 3-methylphenyl group in 3-methylphenyl 2-furoate introduces steric bulk and moderate electron-donating effects compared to the electron-withdrawing chloro substituent in 3-chloro-4-methylphenyl 2-furoate . This difference may influence reactivity in substitution or coordination reactions.

- Volatility : Alkyl esters (e.g., methyl, ethyl) exhibit higher volatility than aromatic esters due to weaker intermolecular forces, making them more suitable for flavor applications .

Odor and Sensory Profiles

Odor characteristics vary significantly with substituents:

- Methyl 2-furoate (1): "Decayed" odor with minor fruity undertones .

- Ethyl 2-furoate (2): Distinct "sweet," "acid," and "urinous" notes, deviating from other alkyl furoates .

- Allyl 2-furoate (3) : Shares "decayed" traits with methyl 2-furoate but lacks sweet/acidic qualities due to its alkenyl group .

- 3-Methylphenyl 2-furoate: Aromatic esters generally exhibit muted volatility and less pronounced odors compared to alkyl analogs. However, phenyl groups may contribute subtle smoky or phenolic notes, depending on substitution patterns.

Physicochemical Properties

| Property | 3-Methylphenyl 2-furoate | Methyl 2-furoate | Ethyl 2-furoate | 3-Chloro-4-methylphenyl 2-furoate |

|---|---|---|---|---|

| Molecular Weight | 202.21 g/mol | 126.11 g/mol | 140.14 g/mol | 236.65 g/mol |

| Polarity | Moderate (aromatic) | Low (alkyl) | Low (alkyl) | High (chloro substituent) |

| Boiling Point | Estimated >250°C | ~195°C | ~210°C | >300°C (decomposes) |

Notes:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methylphenyl 2-furoate in laboratory settings?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 2-furoic acid with 3-methylphenol. A typical procedure involves refluxing equimolar amounts of the reactants in a sulfuric acid medium (e.g., concentrated H₂SO₄) at 60–80°C for 6–12 hours . Post-reaction, purification is achieved through solvent extraction (e.g., ethyl acetate/water), followed by vacuum distillation to remove volatile byproducts. Recrystallization from hexane or ethanol ensures high purity (>95%).

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of 3-methylphenyl 2-furoate?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and furan ring vibrations (C-O-C) at 1250–1150 cm⁻¹ .

- ¹H/¹³C NMR : For identifying substituent patterns (e.g., methyl group at δ 2.3 ppm in ¹H NMR, aromatic protons at δ 6.5–7.5 ppm) .

- XRD : To resolve crystallographic parameters, such as bond lengths and angles, if single crystals are obtainable .

Q. What are the critical parameters to control during the purification of 3-methylphenyl 2-furoate to achieve high yield and purity?

- Methodological Answer : Optimize solvent selection (e.g., hexane for recrystallization), maintain low temperatures during crystallization to minimize side-product formation, and use fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the ester .

Advanced Research Questions

Q. How can heterogeneous catalysts like Co-SA/3DOM-NC be optimized for the oxidative esterification of furan derivatives to produce aryl furoates?

- Methodological Answer : Co-SA/3DOM-NC, a catalyst with atomically dispersed CoN₄ sites on a hierarchically porous carbon support, is synthesized via two-step pyrolysis of ZnCo-ZIF@PS. Key optimization steps include:

- Pyrolysis Temperature : 800–900°C to ensure Co dispersion without aggregation.

- Reaction Conditions : Mild temperatures (60–80°C), O₂ as an oxidant, and methanol as both solvent and nucleophile for esterification.

This catalyst achieves >90% selectivity for methyl 2-furoate and retains stability over 10 cycles without Co leaching .

Q. What factors contribute to conflicting reports on the stability of aryl furoates under varying environmental conditions?

- Methodological Answer : Stability discrepancies arise from:

- Substituent Effects : Electron-donating groups (e.g., methyl in 3-methylphenyl) enhance steric protection of the ester bond, while electron-withdrawing groups accelerate hydrolysis.

- Environmental Variables : pH (acidic conditions promote hydrolysis), temperature (higher temps reduce half-life), and microbial activity (e.g., malolactic fermentation in wines degrades ethyl 2-furoate) .

Q. How do computational methods like DFT complement experimental data in understanding the electronic properties of 3-methylphenyl 2-furoate derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity, while comparing theoretical bond lengths/angles with XRD data validates structural models. For example, DFT studies on 2-chlorobenzoate analogs show deviations <2% in bond lengths compared to crystallographic data, confirming substituent effects on conjugation .

Data Contradiction Analysis

Q. Why do studies report differing impacts of malolactic fermentation (MLF) on furan ester concentrations in complex matrices?

- Key Findings :

- Ethyl 2-Furoate : MLF induction increases dihydrofuran-2(3H)-one (butyrolactone) but does not significantly alter ethyl 2-furoate levels .

- Spontaneous vs. Induced MLF : Spontaneous MLF may produce higher butyrolactone due to uncontrolled bacterial metabolism, while induced MLF stabilizes ester profiles .

- Resolution : Control MLF parameters (pH, bacterial strain) and use GC-MS to track ester degradation kinetics.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.